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Abstract
SIS17 is a potent and selective small molecule inhibitor of histone deacetylase 11 (HDAC11),

the sole member of the class IV HDAC family. Emerging research has identified HDAC11 as a

critical regulator of various cellular processes, positioning it as a promising therapeutic target

for a range of diseases, including cancer, autoimmune disorders, and metabolic conditions.

SIS17 exerts its inhibitory effect through a novel mechanism, targeting the defatty-acylase

activity of HDAC11, rather than its deacetylase function. This technical guide provides a

comprehensive overview of the current understanding of SIS17, including its mechanism of

action, in vitro efficacy, and detailed experimental protocols. While in vivo and clinical data are

not yet available, this document serves as a valuable resource for researchers investigating the

therapeutic potential of this promising preclinical compound.

Introduction to SIS17 and HDAC11
Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in regulating

gene expression by removing acetyl groups from histone and non-histone proteins. HDAC11,

the most recently discovered member of the zinc-dependent HDACs, is unique in its structure

and enzymatic activity. While its deacetylase activity is weak, HDAC11 exhibits robust defatty-

acylase activity, specifically removing long-chain fatty acyl groups from lysine residues of

substrate proteins. This distinct enzymatic function has opened new avenues for therapeutic

intervention.
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SIS17 has been identified as a selective inhibitor of HDAC11 with a reported IC50 of 0.83 μM.

[1] Its selectivity for HDAC11 over other HDAC isoforms minimizes the potential for off-target

effects, a common challenge with pan-HDAC inhibitors. The primary known substrate of

HDAC11's defatty-acylase activity is serine hydroxymethyltransferase 2 (SHMT2), a key

enzyme in one-carbon metabolism.[2] By inhibiting the demyristoylation of SHMT2, SIS17 can

modulate downstream signaling pathways, highlighting its potential in various disease contexts.

[2]

Mechanism of Action: The HDAC11-SHMT2
Signaling Axis
SIS17's therapeutic potential stems from its ability to modulate the activity of SHMT2 by

inhibiting its defatty-acylation by HDAC11. This targeted inhibition leads to an accumulation of

myristoylated SHMT2, which in turn can influence various cellular pathways.
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Figure 1: Mechanism of SIS17 Action.

Quantitative Data Summary
The following tables summarize the key quantitative data available for SIS17 from in vitro

studies.

Table 1: In Vitro Inhibitory Activity of SIS17
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Target Substrate IC50 (μM) Reference

HDAC11
Myristoyl-H3K9

peptide
0.83 [2]

HDAC11
Myristoyl-SHMT2

peptide
0.27 [2]

Table 2: Selectivity of SIS17

HDAC Isoform Inhibition at 100 μM Reference

HDAC1 No significant inhibition [2]

HDAC8 No significant inhibition [2]

HDAC4 No significant inhibition [2]

SIRT1 No significant inhibition [2]

SIRT2 No significant inhibition [2]

SIRT3 No significant inhibition [2]

SIRT6 No significant inhibition [2]

Table 3: In Vitro Cellular Activity of SIS17

Cell Line Assay Observation Reference

MCF7
SHMT2 Fatty

Acylation

Increased fatty

acylation at ≥12.5 μM
[2]

K562
Synergistic

Cytotoxicity

Synergistic with

Oxaliplatin
[3]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the

characterization of SIS17.
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In Vitro HDAC11 Inhibition Assay
This protocol is adapted from the methodology described in the discovery of SIS17.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of SIS17 against

HDAC11.

Materials:

Recombinant human HDAC11

Myristoyl-H3K9 peptide or Myristoyl-SHMT2 peptide (substrate)

SIS17 (dissolved in DMSO)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

HPLC system

Procedure:

Prepare a series of dilutions of SIS17 in DMSO.

In a microplate, add the assay buffer, recombinant HDAC11, and the diluted SIS17 or DMSO

(vehicle control).

Pre-incubate the mixture for 15 minutes at 37°C.

Initiate the reaction by adding the myristoylated peptide substrate.

Incubate the reaction for a defined period (e.g., 1-2 hours) at 37°C.

Stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).

Analyze the reaction mixture by reverse-phase HPLC to separate the acylated and

deacetylated peptide fragments.

Quantify the peak areas corresponding to the substrate and product.
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Calculate the percentage of inhibition for each SIS17 concentration relative to the vehicle

control.

Determine the IC50 value by fitting the dose-response curve using appropriate software

(e.g., GraphPad Prism).

Cellular SHMT2 Fatty Acylation Assay
This protocol describes the metabolic labeling approach to assess the effect of SIS17 on

SHMT2 acylation in cells.[2]

Objective: To determine if SIS17 increases the fatty acylation of endogenous SHMT2 in a

cellular context.

Materials:

MCF7 cells

Cell culture medium and supplements

Alkyne-tagged palmitic acid analog (Alk14)

SIS17 (dissolved in DMSO)

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA)

Streptavidin beads

SDS-PAGE and Western blotting reagents

Anti-SHMT2 antibody

Procedure:

Seed MCF7 cells in culture plates and allow them to adhere overnight.
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Treat the cells with varying concentrations of SIS17 (or DMSO as a control) and 50 μM Alk14

for 6 hours at 37°C.

Harvest the cells and lyse them in lysis buffer.

Perform a click chemistry reaction on the cell lysates by adding biotin-azide, copper sulfate,

and TBTA to conjugate biotin to the alkyne-labeled proteins.

Incubate the reaction for 1 hour at room temperature.

Pull down the biotin-labeled proteins using streptavidin beads.

Wash the beads extensively to remove non-specifically bound proteins.

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with an anti-SHMT2 antibody to detect the amount of acylated SHMT2.

Visualize the results using a chemiluminescence detection system.
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Figure 2: SHMT2 Fatty Acylation Assay Workflow.

Synergistic Cytotoxicity Assay
While a specific detailed protocol for SIS17 and oxaliplatin in K562 cells is not publicly

available, a general methodology based on standard practices for assessing drug synergy is

provided below.
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Objective: To determine if SIS17 and oxaliplatin have a synergistic cytotoxic effect on K562

cells.

Materials:

K562 cells

Cell culture medium and supplements

SIS17 (dissolved in DMSO)

Oxaliplatin (dissolved in a suitable solvent)

Cell viability reagent (e.g., MTT, CellTiter-Glo)

Microplate reader

CompuSyn software or similar for synergy analysis

Procedure:

Determine the IC50 values of SIS17 and oxaliplatin individually in K562 cells after a 48-hour

treatment period using a standard cell viability assay.

Design a combination matrix with varying concentrations of SIS17 and oxaliplatin, typically at

constant ratios based on their individual IC50 values (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).

Seed K562 cells in 96-well plates and treat them with the single agents and the combinations

for 48 hours.

Measure cell viability using a suitable reagent and a microplate reader.

Calculate the fraction of affected cells for each treatment condition.

Analyze the data using the Chou-Talalay method with CompuSyn software to determine the

Combination Index (CI).

CI < 1 indicates synergy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b610853?utm_src=pdf-body
https://www.benchchem.com/product/b610853?utm_src=pdf-body
https://www.benchchem.com/product/b610853?utm_src=pdf-body
https://www.benchchem.com/product/b610853?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CI = 1 indicates an additive effect.

CI > 1 indicates antagonism.

Therapeutic Potential and Future Directions
The selective inhibition of HDAC11 by SIS17 presents a compelling therapeutic strategy for a

multitude of diseases.

Oncology: The synergistic effect of SIS17 with oxaliplatin in K562 leukemia cells suggests its

potential as a combination therapy for hematological malignancies.[3] Further investigation

into other cancer types where HDAC11 is overexpressed is warranted.

Autoimmune and Inflammatory Diseases: Given the role of HDAC11 in regulating immune

responses, SIS17 could be explored for the treatment of conditions like multiple sclerosis

and other autoimmune disorders.[2]

Metabolic Diseases: Preclinical studies with other HDAC11 inhibitors have shown promise in

models of metabolic disorders.[4] The unique mechanism of SIS17 makes it an attractive

candidate for further investigation in this area.

Future research should focus on:

In vivo characterization: Pharmacokinetic, pharmacodynamic, and toxicity studies in animal

models are crucial to assess the safety and efficacy profile of SIS17.

Biomarker development: Identifying biomarkers to predict response to SIS17 therapy will be

essential for its clinical translation.

Exploration of novel combinations: Investigating the synergistic potential of SIS17 with other

therapeutic agents could broaden its clinical utility.

Conclusion
SIS17 is a first-in-class selective inhibitor of HDAC11 with a well-defined in vitro mechanism of

action. Its ability to modulate the fatty acylation of SHMT2 provides a novel approach to

targeting diseases driven by aberrant HDAC11 activity. While the therapeutic journey of SIS17
is still in its nascent stages, the preclinical data presented in this guide underscore its
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significant potential. Further in-depth preclinical and eventual clinical investigations are

imperative to fully elucidate the therapeutic promise of this innovative compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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